[(3,5-Dimethylphenyl)thio]acetic acid
Description
[(3,5-Dimethylphenyl)thio]acetic acid is a thioether derivative of acetic acid, characterized by a 3,5-dimethylphenyl group attached via a sulfur atom to the acetic acid backbone. This compound is hypothesized to exhibit moderate lipophilicity due to the methyl groups on the phenyl ring, which may influence its solubility and pharmacokinetic properties in biological systems .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H12O2S/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
DCFKGEDGRFFVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SCC(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}acetic Acid
- Molecular Formula: C8H11NO3S
- Key Features : Incorporates an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) instead of a phenyl group.
- Properties : The isoxazole moiety enhances hydrogen-bonding capacity and may improve solubility in polar solvents compared to the purely aromatic phenyl group in the target compound .
- Applications : Commonly used as a precursor in medicinal chemistry for synthesizing bioactive molecules targeting enzymes or receptors sensitive to heterocyclic motifs.
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
- Molecular Formula : C12H12N3O3S (estimated from ).
- Key Features : Substituted with a triazole ring and methoxy groups on the phenyl ring.
- The triazole ring introduces additional hydrogen-bonding sites, improving interactions with biological targets .
2-Ethylhexyl [[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate
- Molecular Formula : C25H42O3S
- Key Features: Ester derivative with tert-butyl groups and a phenolic hydroxyl group.
- Properties : The tert-butyl groups confer high lipophilicity and radical-scavenging capacity, making this compound a potent antioxidant. The 2-ethylhexyl ester group enhances bioavailability by increasing membrane permeability .
- Applications : Used in polymers and coatings as a stabilizer against oxidative degradation .
Physicochemical Properties
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